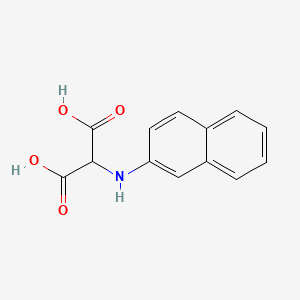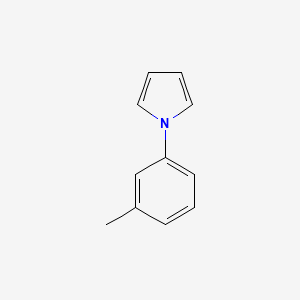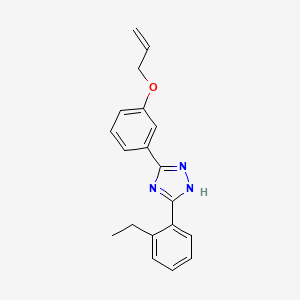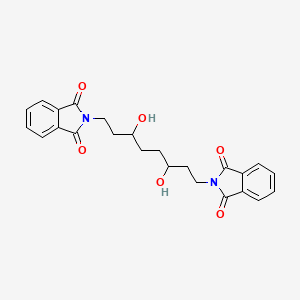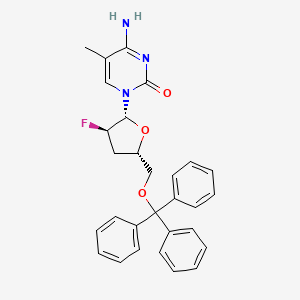
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2-position and a trityl group at the 5-O position of the pentofuranosyl ring. It is a derivative of 5-methylcytosine, a modified form of the DNA base cytosine, which plays a role in gene expression regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the pentofuranosyl ring are protected using trityl chloride in the presence of a base such as pyridine.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 2-position using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The protected and fluorinated sugar is then coupled with 5-methylcytosine using a glycosylation reaction, often facilitated by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, continuous flow reactors, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the trityl group using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
科学研究应用
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its potential role in gene expression regulation and epigenetics.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of novel pharmaceuticals and biotechnological applications.
作用机制
The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The fluorine atom and trityl group can alter the compound’s interaction with enzymes involved in DNA replication and repair, leading to potential antiviral or anticancer effects.
相似化合物的比较
Similar Compounds
1-(2,3-Dideoxy-2-fluoro-beta-D-erythro-pentofuranosyl)-5-methylcytosine: Lacks the trityl group.
1-(2,3-Dideoxy-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine: Lacks the fluorine atom.
5-Methylcytosine: The parent compound without any modifications.
Uniqueness
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)-5-methylcytosine is unique due to the presence of both the fluorine atom and the trityl group, which can significantly alter its chemical properties and biological activity compared to its analogs.
属性
CAS 编号 |
132776-31-9 |
|---|---|
分子式 |
C29H28FN3O3 |
分子量 |
485.5 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C29H28FN3O3/c1-20-18-33(28(34)32-26(20)31)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3,(H2,31,32,34)/t24-,25+,27+/m0/s1 |
InChI 键 |
HOYMCLBCVGEXOY-ZWEKWIFMSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


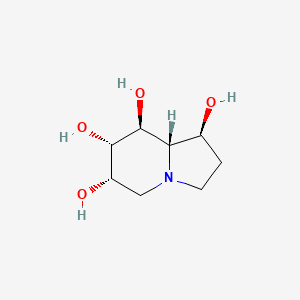

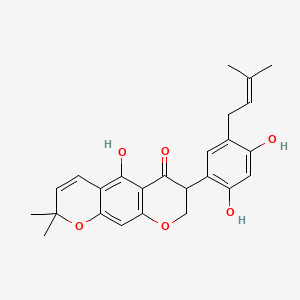



![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)

